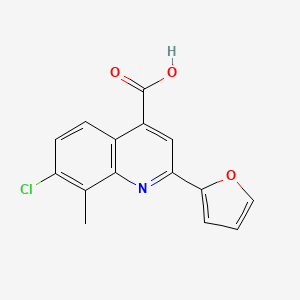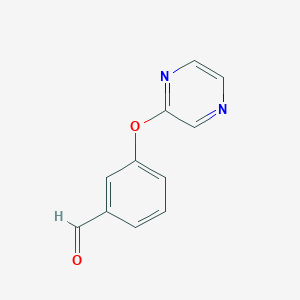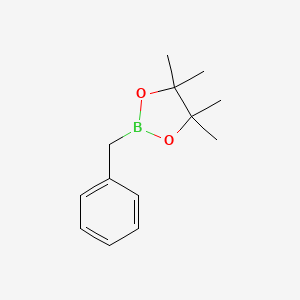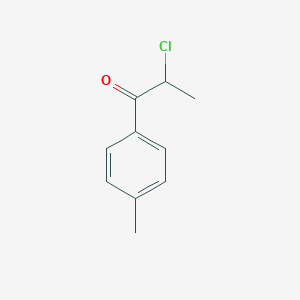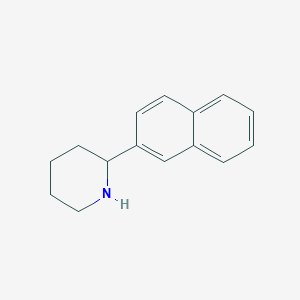
2-(2-ナフチル)ピペリジン
概要
説明
2-(2-Naphthyl)piperidine is an organic compound with the molecular formula C15H17N. It is a derivative of piperidine, where the piperidine ring is substituted with a naphthyl group at the second position. This compound is a white solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but it is poorly soluble in water .
科学的研究の応用
2-(2-Naphthyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
Target of Action
2-(2-Naphthyl)piperidine is a piperidine derivative, a class of compounds known for their wide range of pharmacological effects . Piperidine derivatives have been found to interact with various targets, including cholinesterase receptors . The benzyl-piperidine group, similar to Donepezil, is often necessary for successful inhibition of these receptors .
Mode of Action
For instance, the benzyl-piperidine group provides good binding to the catalytic site of cholinesterase receptors, interacting with specific amino acids such as Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
For example, they have shown antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that 2-(2-Naphthyl)piperidine may affect multiple biochemical pathways.
Pharmacokinetics
Piperidine derivatives are known to have significant roles in pharmaceutical applications, suggesting that they likely have favorable adme properties .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological effects, including anti-inflammatory and anti-tumor properties . These effects suggest that 2-(2-Naphthyl)piperidine may have similar results of action.
Action Environment
It’s known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
準備方法
Synthetic Routes and Reaction Conditions: 2-(2-Naphthyl)piperidine can be synthesized through a condensation reaction between 2-naphthol and piperidine under appropriate reaction conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(2-Naphthyl)piperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: 2-(2-Naphthyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .
類似化合物との比較
Piperidine: A six-membered heterocycle with one nitrogen atom.
2-Naphthylamine: A derivative of naphthalene with an amino group at the second position.
Naphthylpiperidines: A class of compounds where the piperidine ring is substituted with a naphthyl group.
Uniqueness: 2-(2-Naphthyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
特性
IUPAC Name |
2-naphthalen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKVKRHNBPMOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


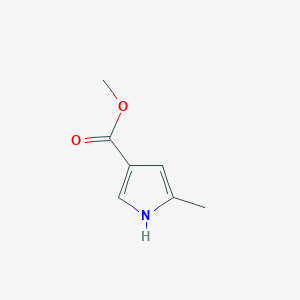
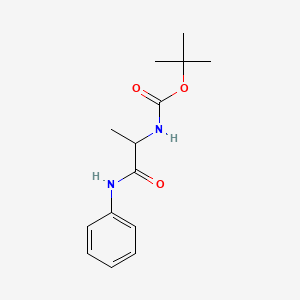
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
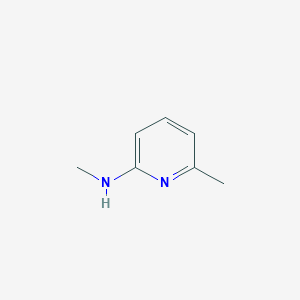




![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
